Madam

Serotonin Transporter SERT Affinity

MADAM is the evidence-based SERT PET tracer for longitudinal studies, delivering ICC up to 0.96 and low test-retest variability (0-11%) essential for monitoring therapeutic interventions. Preclinical data show a 2-fold higher cortex-to-cerebellum Bmax ratio (6 vs 3) than DASB, ensuring superior signal-to-noise in rodent imaging. Its reversible kinetics enable non-invasive reference tissue modeling, eliminating arterial sampling and reducing costs. Procure this high-affinity (Ki 1.6 nM) radioligand precursor for confident, quantitative neuroimaging.

Molecular Formula C16H20N2S
Molecular Weight 272.4 g/mol
Cat. No. B1251791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadam
Synonyms11C-MADAM
MADAM cpd
N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine
Molecular FormulaC16H20N2S
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=CC=CC=C2CN(C)C)N
InChIInChI=1S/C16H20N2S/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3/h4-10H,11,17H2,1-3H3
InChIKeyUABIXNSHHIMZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MADAM (11C-MADAM) PET Radiotracer for Serotonin Transporter (SERT) Imaging: A Procurement-Focused Evidence Guide


MADAM (N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine) is a diphenyl sulfide derivative developed as a highly selective positron emission tomography (PET) radioligand for the serotonin transporter (5-HTT/SERT) [1]. In its radiolabeled form, [11C]MADAM, it enables non-invasive, quantitative in vivo visualization and measurement of SERT density and occupancy in the human brain [2]. Its molecular design was specifically optimized to overcome the selectivity and affinity limitations of earlier-generation SERT radiotracers, making it a critical tool for neuroscience research and drug development targeting the serotonergic system [1].

MADAM vs. Alternative SERT PET Tracers: Why Generic Substitution is Scientifically Unsound


SERT-targeting PET radioligands exhibit substantial heterogeneity in their in vitro binding profiles, in vivo pharmacokinetics, and resulting image quality. These differences render simple substitution among tracers scientifically invalid. For example, early SERT tracers like [11C]McN5652 are characterized by suboptimal affinity and slow, often irreversible, kinetics in vivo, limiting quantitative accuracy [1]. Conversely, other diarylsulfide-class tracers, such as [11C]DASB, while popular, demonstrate significantly lower in vitro affinity for SERT and exhibit unique cerebellar binding that complicates reference tissue modeling [2]. Therefore, the selection of a specific SERT PET tracer must be driven by the quantitative performance metrics that align with the specific research or clinical application. The evidence presented below delineates precisely where MADAM provides quantifiable differentiation that is meaningful for scientific procurement.

MADAM (11C-MADAM) Product-Specific Quantitative Evidence Guide for Scientific Procurement


In Vitro SERT Affinity (Ki): Superior Binding Affinity of MADAM Compared to DASB

MADAM demonstrates a substantially higher affinity for the serotonin transporter (SERT) in vitro compared to the widely used alternative PET tracer [11C]DASB. Specifically, MADAM exhibits a Ki value of 1.6 nM [1]. In a comparative in vitro evaluation of multiple diarylsulfide-class SERT radiotracers, DASB was found to have a significantly lower affinity for SERT than the other four tracers tested, which included MADAM (referred to as ADAM in the study) [2]. This difference in affinity is a primary determinant of tracer binding potential in vivo.

Serotonin Transporter SERT Affinity Binding Assay PET Radiotracer

Quantitative PET Reproducibility: MADAM Demonstrates 'Good to Excellent' Test-Retest Reliability in Human Brain

For longitudinal clinical studies or trials monitoring SERT occupancy over time, the reproducibility of a PET radiotracer is paramount. [11C]MADAM has been specifically validated for this purpose in a human test-retest study. The intraclass correlation coefficient (ICC), a measure of reliability, ranged from 0.96 to 0.51 across key brain regions, indicating good to excellent reliability in measurements of 5-HTT binding [1]. The mean difference in binding potential (BP) between test and retest scans varied from 0% to 11% [1].

PET Imaging Test-Retest Reproducibility Human Brain SERT Binding Potential

Quantified Superiority over [11C]McN5652: Improved In Vivo Kinetics and Specific Binding Signal

The first SERT PET tracer, [11C]McN5652, is limited by its slow, partially irreversible kinetics, which hinder accurate quantification of SERT density. [11C]MADAM was designed to overcome these limitations. A direct comparative analysis states that '[11C] MADAM is superior to [11C](+)McN5652 in terms of the reversibility of time activity curves and specific binding signal relative to free and nonspecific binding signal' [1]. This represents a significant functional improvement for quantitative PET modeling.

PET Imaging In Vivo Kinetics SERT [11C]McN5652 Time-Activity Curve

Cerebellar Binding Characteristics: Differential Non-Specific Binding of MADAM vs. DASB in Reference Region

The cerebellum is often used as a reference region devoid of specific SERT binding. However, some tracers show detectable binding, which can confound quantification. A comparative study found that while [3H]MADAM, [123I]ADAM, and [11C]DASB displayed significant specific binding in monkey cerebellum, the Bmax cortex-to-cerebellum ratios differed. For [3H]MADAM, the ratio was 3 (monkey) and 6 (rat), whereas for [11C]DASB, the ratios were 4 (monkey) and 3 (rat) [1]. This indicates a species- and tracer-specific pattern of non-displaceable binding.

Reference Tissue Model Cerebellum Non-Specific Binding SERT PET Quantification

MADAM (11C-MADAM) Best Research and Industrial Application Scenarios Based on Comparative Evidence


Longitudinal Clinical Studies of Neuropsychiatric Disorders Requiring High Reproducibility

For research protocols involving repeated PET scans in the same subjects to monitor changes in SERT availability over time (e.g., before and after antidepressant therapy or cognitive behavioral therapy), [11C]MADAM is the evidence-based choice. Its demonstrated 'good to excellent' test-retest reliability (ICC up to 0.96, mean difference 0-11%) [1] provides the quantitative confidence necessary to attribute measured changes to the intervention rather than to methodological variability. This is a critical advantage over tracers lacking such comprehensive reproducibility data. [1]

In Vivo Studies in Animal Models (Particularly Rodents) Where High Cortex-to-Cerebellum Contrast is Beneficial

In rodent models of serotonergic function, the choice of tracer can significantly impact data quality. The evidence shows that [3H]MADAM provides a cortex-to-cerebellum Bmax ratio of 6 in rats, which is 2-fold higher than the ratio of 3 achieved with [11C]DASB [1]. This higher contrast between specific and non-specific binding can lead to more accurate quantification in small brain structures. Therefore, for preclinical PET or autoradiography studies in rodents, MADAM may offer a distinct advantage in signal-to-noise ratio. [1]

Human PET Studies Requiring Simplified Quantification Without Arterial Blood Sampling

The superior in vivo kinetic reversibility of [11C]MADAM compared to the first-generation tracer [11C]McN5652 enables the robust application of non-invasive reference tissue models, such as the Simplified Reference Tissue Model (SRTM) using the cerebellum as a reference region [1]. This eliminates the need for complex and invasive arterial cannulation for blood metabolite analysis, streamlining study procedures, improving subject comfort, and reducing costs. While [11C]DASB is also amenable to SRTM, its differential cerebellar binding may introduce model biases not present with MADAM in certain species or conditions [2].

Quantitative Autoradiography for Detailed Ex Vivo Mapping of SERT Distribution

[3H]MADAM is a highly specific and high-affinity radioligand for in vitro autoradiography on brain tissue sections. Its use is validated on both rat and postmortem human brain slices, where its distribution closely mirrors the known localization of SERT and is fully displaceable by potent SSRIs like paroxetine [1]. Its ~1000-fold selectivity for SERT over other monoamine transporters ensures that the resulting autoradiographic signal is primarily attributable to the target of interest, making it a gold-standard tool for high-resolution anatomical studies of the serotonergic system. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Madam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.